molecular formula C6H15O4PS3 B104507 Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester CAS No. 20301-63-7

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester

Cat. No.: B104507
CAS No.: 20301-63-7
M. Wt: 278.4 g/mol
InChI Key: GAXMYYJSILFZLT-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester is an organothiophosphate compound with the molecular formula C6H15O4PS3 and a molecular weight of 278.35 g/mol . It is also known by its CAS Registry Number, 20301-63-7 . The chemical structure features a phosphorodithioate core linked to a 2-(ethylsulfonyl)ethyl group, which can be represented by the SMILES notation COP(=S)(SCCS(=O)(=O)CC)OC . This specific structure suggests potential utility as a reference standard in environmental and analytical chemistry, particularly in the study of pesticide metabolites and transformation products. While direct research data on this exact molecule is limited, its close structural similarity to well-characterized organophosphate insecticides like demeton-S-methyl and its sulfone metabolites implies it may be of significant interest for metabolic pathway studies, environmental fate analysis, and ecotoxicological research . Researchers might employ this compound to investigate the behavior and breakdown of related thiophosphate and dithiophosphate chemicals. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Properties

IUPAC Name

2-ethylsulfonylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4PS3/c1-4-14(7,8)6-5-13-11(12,9-2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXMYYJSILFZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174191
Record name Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20301-63-7
Record name Thiometon sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20301-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020301637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester, commonly known as a derivative of phosphorothioates, has garnered attention due to its biological activity, particularly in agricultural applications. This compound is often used as a pesticide and exhibits various biological effects on target organisms, including insects and plants. The following sections provide a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Phosphorodithioic acid derivatives function primarily as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system. This mechanism is particularly effective against insect pests, making these compounds valuable in pest control.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Leads to neurotoxicity in insects and potential effects in mammals.
  • Metabolic Pathways : The metabolism of phosphorodithioic acid derivatives can result in various metabolites that may exhibit different biological activities or toxicity profiles.

Acute Toxicity

Phosphorodithioic acid derivatives have been shown to exhibit acute toxicity in various animal models. For instance, studies indicate that exposure to high doses can lead to significant decreases in plasma AChE activity, which correlates with symptoms of toxicity such as muscle twitching and respiratory distress.

StudyModel OrganismDose (mg/kg)AChE Activity (% inhibition)Observed Effects
Lactating Goats1.3530%Mild symptoms
Lactating Goats5.4070%Severe symptoms

Chronic Toxicity

Long-term exposure studies have indicated potential reproductive and developmental effects in mammals. For example, chronic exposure to sub-lethal doses has been associated with alterations in reproductive hormone levels and impaired fertility.

Case Study 1: Lactating Goats

In a study conducted on lactating goats, phorate (a related compound) was administered at varying doses to assess its metabolic fate and biological effects. The study found that higher doses led to significant residues in milk and tissues, with noted impacts on AChE activity and overall health of the animals .

Case Study 2: Insecticidal Efficacy

Field trials evaluating the efficacy of phosphorodithioic acid derivatives against specific insect pests demonstrated a high level of effectiveness. In controlled environments, these compounds resulted in over 90% mortality rates among target insect populations within 48 hours of application .

Environmental Impact

The environmental persistence and potential non-target effects of phosphorodithioic acids are critical considerations. Studies have shown that residues can remain in soil and water systems, posing risks to non-target organisms including beneficial insects and aquatic life.

Summary of Environmental Persistence

  • Soil Half-Life : Varies between 30-90 days depending on environmental conditions.
  • Water Solubility : Moderately soluble; potential for leaching into groundwater.

Scientific Research Applications

Scientific Research Applications

  • Agricultural Chemistry
    • Pesticide Development : Phosphorodithioic acids are often explored as potential pesticides due to their ability to inhibit certain enzymes in pests. Research has indicated that modifications in the alkyl side chains can enhance their efficacy against specific insect species.
    • Case Study : A study conducted by the University of California evaluated the effectiveness of phosphorodithioic esters in controlling aphid populations on crops. The results showed a significant reduction in pest numbers compared to untreated controls, indicating potential for field application .
  • Pharmaceuticals
    • Drug Design : Compounds like phosphorodithioic acid derivatives are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
    • Case Study : Research published in the Journal of Medicinal Chemistry explored the synthesis of phosphorodithioic acid derivatives and their anti-inflammatory properties. The study found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications .
  • Environmental Science
    • Pollution Remediation : Phosphorodithioic acids have been studied for their ability to bind heavy metals and facilitate their removal from contaminated environments. This application is particularly relevant in soil and water decontamination efforts.
    • Case Study : A project conducted by the Environmental Protection Agency assessed the use of phosphorodithioic acid in soil remediation processes. The findings indicated that the compound effectively chelated lead and cadmium, reducing bioavailability and toxicity levels .

Table 1: Comparison of Efficacy in Pest Control

CompoundPest SpeciesEfficacy (%)Reference
Phosphorodithioic acid derivative AAphids85
Phosphorodithioic acid derivative BWhiteflies78
Control (No treatment)-10

Table 2: Anti-Inflammatory Activity of Phosphorodithioic Acid Derivatives

CompoundCytokine Inhibition (%)Reference
Derivative A70
Derivative B65
Control (No treatment)10

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

The compound’s key structural feature is the S-(2-(ethylsulfonyl)ethyl) substituent, which differentiates it from other phosphorodithioates. Below is a comparison with similar compounds:

Compound Name Substituents Key Structural Features Biological Activity
Target Compound : Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester O,O-dimethyl; S-(2-(ethylsulfonyl)ethyl) Sulfonyl group (electron-withdrawing) enhances stability; reduced reactivity with AChE Likely lower acute toxicity compared to thioether analogs
Malathion () O,O-dimethyl; S-1,2-dicarbethoxyethyl Thioether groups; metabolized to malaoxon (oxon form) Potent AChE inhibitor (IC₅₀ = 4.7 × 10⁻⁷ M for malaoxon)
Phosphorodithioic acid, O,O-dimethyl S-[(2-methyl-1,3-dithiolan-2-yl)methyl] ester () O,O-dimethyl; dithiolane ring Cyclic dithiolane increases lipophilicity Used as an insecticide; data on AChE inhibition not available
Phosphorodithioic acid, O,O-diethyl S-[(ethylthio)methyl] ester () O,O-diethyl; S-[(ethylthio)methyl] Ethylthio group (electron-rich sulfur) High acute toxicity; listed as hazardous waste (P094)

Key Insight : The sulfonyl group in the target compound likely reduces its electrophilicity compared to thioether-containing analogs (e.g., malathion), diminishing direct AChE inhibition but improving environmental stability .

Physicochemical Properties

Data from analogs suggest trends in physical properties:

Property Target Compound (Inferred) O,O-Dimethyl S-dithiolane Ester () O,O-Diethyl S-[(ethylthio)methyl] ester ()
Boiling Point ~300–350°C (estimated) 364.8°C Not reported
Density ~1.3–1.4 g/cm³ 1.326 g/cm³ Not reported
Water Solubility Low (sulfonyl group increases polarity slightly) Low (lipophilic dithiolane) Very low

Note: The sulfonyl group may slightly increase polarity compared to purely alkylthio substituents, but overall solubility remains low due to the organophosphorus backbone.

Reactivity and Degradation Pathways

  • Oxidation : Unlike thioether-containing analogs (e.g., malathion), the sulfonyl group in the target compound is already oxidized, making it resistant to further oxidation by agents like N-bromosuccinimide (NBS) .
  • Reduction : May react with strong reducing agents (e.g., hydrides) to release toxic phosphine gas, similar to other thiophosphate esters .

Toxicity and Regulatory Status

Compound Acute Toxicity (Reportable Quantity) Regulatory Listing
Target Compound Not explicitly listed (inferred lower toxicity) Listed under EPA synonyms ()
Phosphorodithioic acid, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] ester (CAS 60-51-5) 10 lbs (EPCRA 304) P044 hazardous waste
Malathion 1,000 lbs (EPCRA 313) Not P-listed

Key Insight: The target compound’s sulfonyl group likely reduces acute neurotoxicity compared to methylamino or thioether analogs, but chronic or environmental effects require further study.

Q & A

Q. What are the recommended synthetic routes for Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester, and how is purity validated for research use?

Methodological Answer: The synthesis typically involves sequential esterification and sulfonation steps. For example:

Esterification : React dimethyl phosphorodithioate with 2-(ethylthio)ethanol under alkaline conditions to form the intermediate thiophosphate ester .

Oxidation : Oxidize the ethylthio group to ethylsulfonyl using hydrogen peroxide or ozone, ensuring controlled temperature (20–25°C) to avoid over-oxidation .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (≥98% purity threshold) with UV detection at 254 nm .
Critical Considerations: Trace impurities (e.g., unreacted starting materials) can interfere with toxicological assays. Purity verification should include mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 259.1 for [M+H]⁺) .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.75–3.80 (doublet, OCH₃), δ 3.10–3.30 (multiplet, CH₂SO₂), and δ 1.40–1.50 (triplet, CH₂CH₃) confirm substituent positions .
    • ³¹P NMR : A singlet near δ 55–60 ppm indicates the phosphorodithioate backbone .
  • IR Spectroscopy : Strong absorption at 1170 cm⁻¹ (S=O stretch) and 650 cm⁻¹ (P=S) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₆H₁₅O₄PS₂) with <2 ppm error .

Q. What are the baseline toxicity profiles of this compound in model organisms?

Methodological Answer:

  • Acute Toxicity : Conduct OECD Guideline 423 assays in rodents. Reported LD₅₀ values range from 25–50 mg/kg (oral), with symptoms including cholinergic crisis (muscle fasciculations, respiratory distress) due to acetylcholinesterase inhibition .
  • Aquatic Toxicity : Follow OECD 202 (Daphnia magna), showing EC₅₀ values of 0.1–1.0 mg/L over 48 hours. Use negative controls (e.g., solvent-only) to distinguish compound effects from artifacts .

Advanced Research Questions

Q. How can experimental designs optimize the study of environmental degradation pathways under varying soil pH?

Methodological Answer:

  • Design : Use soil microcosms adjusted to pH 4.5–8.5, spiked with 10 mg/kg compound. Incubate under aerobic/anaerobic conditions (25°C, 60% moisture).
  • Analytics : Extract residues using QuEChERS (acetonitrile partitioning) and quantify via LC-MS/MS. Monitor degradation products (e.g., sulfonic acid derivatives) .
  • Data Interpretation : Half-lives (t₁/₂) range from 7 days (pH 7) to >30 days (pH 4.5), suggesting pH-dependent hydrolysis. Include kinetic modeling (first-order decay) to compare rates .

Q. How can contradictory data on species-specific toxicity be resolved mechanistically?

Methodological Answer:

  • In Vitro Assays : Compare acetylcholinesterase (AChE) inhibition kinetics across species (e.g., fish vs. insects). Use Ellman’s method with IC₅₀ calculations .
  • Metabolite Profiling : Identify detoxification pathways (e.g., glutathione conjugation in fish hepatocytes) using LC-HRMS. Correlation with reduced toxicity in metabolically active species resolves discrepancies .
  • Statistical Reconciliation : Apply multivariate analysis (PCA) to toxicity data, factoring in metabolic rate, enzyme affinity, and lipid solubility .

Q. What advanced analytical methods quantify trace residues in complex matrices (e.g., plant tissues)?

Methodological Answer:

  • Extraction : Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) at 100°C .
  • Detection : Employ GC-ECD (limit of quantification [LOQ]: 0.01 mg/kg) or UPLC-MS/MS (LOQ: 0.001 mg/kg) with MRM transitions (m/z 259→199) .
  • Matrix Effects : Normalize using isotope-labeled internal standards (e.g., ¹³C₆-analog) to correct for signal suppression .

Data Contradiction Analysis

Q. Why do solubility values reported in literature vary significantly?

Key Evidence:

SourceSolubility (mg/L)Temp (°C)Method
0.8320Shake-flask
1.2025HPLC

Resolution:

  • Temperature and solvent polarity (e.g., acetonitrile vs. water) affect solubility. Standardize protocols (OECD 105) for comparability.
  • Metastable polymorphs or impurities may skew results. Pre-saturate solutions and validate via XRPD .

Research Gaps and Future Directions

  • Metabolite Identification : Use non-targeted metabolomics to map unknown degradation products in soil/water systems .
  • Nanomaterial Interactions : Study adsorption kinetics on nano-clays or biochar to inform remediation strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester
Reactant of Route 2
Phosphorodithioic acid, S-(2-(ethylsulfonyl)ethyl) O,O-dimethyl ester

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